20-Fold Difference in Antifibrinolytic Potency: cis-AMCHA vs. trans-AMCHA in Clot Lysis Inhibition
In a direct head-to-head comparison using an in vitro clot lysis model with human plasma, trans-AMCHA (tranexamic acid) completely inhibited urokinase-induced clot lysis at a concentration of 50 μM, whereas cis-AMCHA required a 20-fold higher concentration of 1 mM to achieve total inhibition . This demonstrates that the cis-isomer is significantly less potent as an antifibrinolytic agent, confirming its role as an impurity rather than an active pharmaceutical ingredient.
| Evidence Dimension | Concentration required for total inhibition of urokinase-induced clot lysis |
|---|---|
| Target Compound Data | 1 mM (cis-AMCHA, CAS 1197-17-7) |
| Comparator Or Baseline | 50 μM (trans-AMCHA, CAS 1197-18-8) |
| Quantified Difference | 20-fold higher concentration required for cis-isomer |
| Conditions | Human plasma mixed with 50 units of urokinase (UK) and clotted with thrombin in the presence of S-2251 substrate |
Why This Matters
This 20-fold potency gap justifies the need for high-purity cis-AMCHA as an impurity standard, as even low-level contamination could skew bioactivity assessments.
